molecular formula C16H7ClN2O3 B11046143 9-Chlorobenzo[a]phenazine-5,6-dione 7-oxide

9-Chlorobenzo[a]phenazine-5,6-dione 7-oxide

Cat. No. B11046143
M. Wt: 310.69 g/mol
InChI Key: WKJZNVULKJYBLX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

9-Chlorobenzo[a]phenazine-5,6-dione 7-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include methanolic potassium hydroxide for reduction and nitrosylsulfuric acid for oxidation . Major products formed from these reactions include 11H-indeno[1,2-b]quinoxalin-11-ones and other quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 9-Chlorobenzo[a]phenazine-5,6-dione 7-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can form complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Similar compounds to 9-Chlorobenzo[a]phenazine-5,6-dione 7-oxide include other benzo[a]phenazine derivatives such as:

  • 9-Fluorobenzo[a]phenazine-5,6-dione 7-oxide
  • 9-Bromobenzo[a]phenazine-5,6-dione 7-oxide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

properties

Molecular Formula

C16H7ClN2O3

Molecular Weight

310.69 g/mol

IUPAC Name

9-chloro-7-oxidobenzo[a]phenazin-7-ium-5,6-dione

InChI

InChI=1S/C16H7ClN2O3/c17-8-5-6-11-12(7-8)19(22)14-13(18-11)9-3-1-2-4-10(9)15(20)16(14)21/h1-7H

InChI Key

WKJZNVULKJYBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Cl)[N+](=C3C(=O)C2=O)[O-]

Origin of Product

United States

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